N-methyl-N-[(3S)-3-piperidyl]acetamide
Description
N-methyl-N-[(3S)-3-piperidyl]acetamide (CAS: 1228948-07-9) is a chiral acetamide derivative featuring a piperidine ring with stereochemical specificity at the 3S position. Its molecular formula is C₈H₁₆N₂O, and it serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting GPCRs and enzymes . The compound’s stereochemistry and compact structure make it a versatile scaffold for drug discovery, enabling modifications to enhance receptor binding or pharmacokinetic properties.
Properties
IUPAC Name |
N-methyl-N-[(3S)-piperidin-3-yl]acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.ClH/c1-7(11)10(2)8-4-3-5-9-6-8;/h8-9H,3-6H2,1-2H3;1H/t8-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDVWHGXDQBILKB-QRPNPIFTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1CCCNC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N(C)[C@H]1CCCNC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[(3S)-3-piperidyl]acetamide typically involves the reaction of piperidine derivatives with acetic anhydride and methylamine under controlled conditions . The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield . The process involves the same basic reaction but is optimized for large-scale production, including the use of automated systems for monitoring and controlling reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[(3S)-3-piperidyl]acetamide undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
The major products formed from these reactions include various substituted piperidines and acetamides, depending on the specific reagents and conditions used .
Scientific Research Applications
N-methyl-N-[(3S)-3-piperidyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-methyl-N-[(3S)-3-piperidyl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Piperidine vs. Pyrrolidine Moieties
Substituent Effects on Activity
Hybrid Peptide-Amides
Physicochemical Properties
- Lipophilicity : The phenyl-substituted analog () exhibits higher predicted lipophilicity (density: 1.092 g/cm³) than this compound, which may improve blood-brain barrier penetration .
- Thermal Stability : The aromatic analog’s elevated boiling point (417.6°C) suggests greater thermal stability compared to the parent compound .
Biological Activity
N-methyl-N-[(3S)-3-piperidyl]acetamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique piperidine structure, which contributes to its biological properties. The compound can be represented as follows:
- Chemical Formula : C₇H₁₄N₂O
- Molecular Weight : 142.20 g/mol
The mechanism of action for this compound involves interactions with specific molecular targets, such as enzymes and receptors. It is believed to modulate the activity of neurotransmitter systems, particularly those related to neurological functions. The binding affinity and selectivity towards various receptors suggest its potential use in treating neurological disorders.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Neuropharmacological Effects : Studies have shown that this compound may influence neurotransmitter release and uptake, potentially offering therapeutic benefits in conditions like depression and anxiety .
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit certain enzymes, which could be relevant in the context of drug development for various diseases.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties, although further research is needed to establish efficacy against specific pathogens .
Case Studies and Research Findings
- Neuropharmacological Study :
-
Enzyme Inhibition Research :
- Research focused on the inhibition of acetylcholinesterase (AChE) by this compound showed promising results, indicating a potential role in treating Alzheimer's disease through enhanced cholinergic transmission.
- Antimicrobial Evaluation :
Table 1: Biological Activities of this compound
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
